5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-2-1-5(3-12-6)4-13-11/h1-3,13H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQQYJWJSVPMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One method involves reacting 2-(trifluoromethyl)pyridine with formaldehyde and hydrazine under controlled conditions.
Industrial Production Methods
Industrial production may use continuous flow processes to improve efficiency and scalability. Automated reactors and precise control of reaction parameters can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation: The hydrazinylmethyl group can be oxidized to form azides or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction: The compound can be reduced to form hydrazones or amines. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
- Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives. Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or nitriles.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Azides, nitriles
Reduction: Hydrazones, amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound features a hydrazinylmethyl group and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing better interaction with biological targets. Its chemical structure can be represented as follows:
Chemistry
5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine serves as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it suitable for developing new chemical entities with enhanced performance in various applications.
Biology
Research indicates potential bioactivity of this compound, particularly in antimicrobial and anticancer applications. The trifluoromethyl group significantly influences its biological interactions, enhancing its effectiveness against various pathogens and cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored for its role in drug development. It shows promise in designing molecules with improved pharmacokinetic properties, potentially leading to better therapeutic agents.
Industry
The compound finds utility in the production of agrochemicals and materials with enhanced stability and performance. Its application in crop protection products highlights its importance in agricultural practices.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Anticancer Potential
Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines. In one study, it exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against human cancer cell lines.
Case Studies
| Case Study | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant cytotoxicity in human cancer cell lines (IC50: 15 µM) |
| Antimicrobial Efficacy | Effective against Gram-positive bacteria (MIC: 32-64 µg/mL) |
Mechanism of Action
The mechanism of action of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The hydrazinylmethyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
5-(Chloromethyl)-2-(trifluoromethyl)pyridine
- Structure : Chloromethyl (-CH₂Cl) substituent at the 5-position.
- Synthesis: Derived from (6-(trifluoromethyl)pyridin-3-yl)methanol via reaction with phosphoryl chloride (POCl₃) .
- Key Data : LC-MS ([M + H]⁺ = 196.1, Rt = 2.59 min).
- Comparison : The chloromethyl group is highly reactive toward nucleophiles (e.g., hydrazine), making it a precursor for synthesizing 5-(hydrazinylmethyl) derivatives. The hydrazinylmethyl analog would exhibit greater polarity and reduced lipophilicity due to the -NH-NH₂ group .
(5-(Trifluoromethyl)pyridin-2-yl)methanamine
- Structure: Aminomethyl (-CH₂NH₂) substituent at the 5-position.
- Synthesis: Not explicitly detailed in the evidence but likely involves reduction of a nitrile or reductive amination.
- Key Data : CAS 164341-39-3; structurally similar but lacks the hydrazine functionality .
- Comparison : The primary amine group offers different reactivity, such as participation in amide bond formation, whereas the hydrazinyl group enables condensation reactions (e.g., hydrazone formation) .
2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
- Structure : Pyrazolyl substituent at the 2-position.
- Synthesis : Prepared via Chan–Evans–Lam coupling, yielding 47% .
- Key Data : Inhibits human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .
- Comparison : The pyrazolyl group introduces heterocyclic diversity, enhancing binding to biological targets. The hydrazinylmethyl analog may exhibit distinct pharmacokinetics due to its polar substituent .
Physicochemical and Pharmacological Comparisons
Solubility and Reactivity
- 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine : Moderate solubility due to the balance between the lipophilic -CF₃ and polar -NH-NH₂ groups. Reactivity includes condensation (e.g., with ketones to form hydrazones) .
- 5-(Chloromethyl)-2-(trifluoromethyl)pyridine : Low solubility; reactive in nucleophilic substitutions (e.g., with amines or hydrazines) .
- (5-Fluoro-pyridin-2-yl)-hydrazine : Higher solubility than trifluoromethyl analogs due to the absence of -CF₃; forms stable coordination complexes .
Data Table: Key Comparisons
Pharmacological Potential
- Antiparasitic Activity : Trifluoromethylpyridines like UDD () show efficacy against Chagas disease. The hydrazinyl group could modulate target selectivity or resistance profiles.
- Anticancer Applications: F3TDR () highlights the role of -CF₃ in metabolic stability. Hydrazinyl derivatives may offer novel mechanisms, such as metal chelation in chemotherapy .
Biological Activity
5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydrazinylmethyl group and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets.
The mechanism of action for this compound involves its ability to penetrate cell membranes effectively due to the lipophilic nature imparted by the trifluoromethyl group. Once inside the cell, it interacts with various molecular targets, potentially modulating enzymatic activities and cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may also possess similar activities.
Anticancer Potential
There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may affect cancer cell viability and induce apoptosis in certain cancer cell lines. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with cell cycle progression and apoptosis signaling pathways .
Case Study 1: Anticancer Activity
In a study evaluating various pyridine derivatives, this compound was tested against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, indicating a promising potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of various hydrazine derivatives, including this compound. The compound showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Trifluoromethyl)pyridine | Lacks hydrazinylmethyl group | Limited biological activity |
| 5-Methyl-2-(trifluoromethyl)pyridine | Methyl group instead of hydrazinylmethyl | Moderate activity against certain targets |
| This compound | Unique combination enhances reactivity | Notable antimicrobial and anticancer properties |
Q & A
Q. Critical Factors :
- Solvent Choice : DMF enhances nucleophilicity but may require rigorous purification to remove residual solvent.
- Stoichiometry : Excess hydrazine drives substitution but risks byproduct formation.
- Purity Control : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product from unreacted hydrazine or dimerization byproducts .
How can spectroscopic techniques (NMR, FT-IR, MS) be effectively employed to characterize the structure and confirm the regiochemistry of this compound?
Basic Research Question
- ¹H NMR :
- ¹³C NMR :
- FT-IR :
- N-H stretches (3300–3400 cm⁻¹) confirm the hydrazine moiety.
- C-F stretches (1100–1200 cm⁻¹) validate the CF₃ group .
- Mass Spectrometry (MS) :
What are the key challenges in analyzing contradictory reactivity data of this compound in nucleophilic substitution versus condensation reactions?
Advanced Research Question
Contradictory Observations :
- Nucleophilic Substitution : The hydrazinylmethyl group undergoes substitution with electrophiles (e.g., acyl chlorides) but competes with condensation (e.g., hydrazone formation with ketones).
- Condensation Bias : In acidic conditions, hydrazine acts as a base, favoring hydrazone formation over substitution.
Q. Resolution Strategies :
- pH Control : Use buffered conditions (pH 7–8) to balance nucleophilicity and avoid protonation of hydrazine.
- Kinetic Studies : Monitor reaction progress via HPLC to identify dominant pathways under varying conditions (temperature, solvent) .
- Computational Modeling : DFT calculations (e.g., Gibbs free energy barriers) predict whether substitution or condensation is thermodynamically favored .
What computational methods are suitable for predicting the electronic effects of the trifluoromethyl and hydrazinylmethyl groups on the pyridine ring's aromaticity and reactivity?
Advanced Research Question
- DFT Calculations :
- Use B3LYP/6-311+G(d,p) to optimize geometry and calculate NBO (Natural Bond Orbital) charges. The CF₃ group withdraws electron density, reducing aromaticity (HOMA index: ~0.85 vs. 1.0 for unsubstituted pyridine).
- The hydrazinylmethyl group donates electron density via resonance, partially counteracting CF₃ effects .
- Reactivity Predictions :
How does this compound serve as a precursor in the synthesis of heterocyclic compounds with potential pharmacological activity?
Advanced Research Question
- Triazole Formation : React with nitriles under Huisgen conditions (Cu-catalyzed click chemistry) to form 1,2,3-triazoles, which are explored as kinase inhibitors .
- Hydrazone-Based Ligands : Condense with aldehydes (e.g., 2-pyridinecarboxaldehyde) to form Schiff bases, which coordinate transition metals (e.g., Ru or Ir) for anticancer or luminescent complexes .
- Bioisosteres : The CF₃ group enhances metabolic stability, while the hydrazine moiety allows conjugation with targeting vectors (e.g., folate in drug delivery systems) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
